![molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7](/img/structure/B2598463.png)
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, an oxadiazole ring, and a benzothiazole moiety, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the pyrrolidine and benzothiazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Structural Overview
The compound is characterized by a pyrrolidine ring attached to an oxadiazole moiety and a benzo[d]thiazole group. Its molecular formula is C16H14N4O2S with a molecular weight of 326.4 g/mol . The unique structural features contribute to its bioactivity, making it a subject of interest in drug discovery.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone have shown efficacy against various cancer cell lines:
- Colon Carcinoma : Compounds with thiazole integration displayed remarkable activity against colon carcinoma HCT-15 cells .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of PI3K signaling pathways .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. Studies have demonstrated that thiazole-containing derivatives can significantly reduce seizure activity:
- Protective Index : In animal models, certain thiazole-linked pyrrolidinones exhibited high protective indices against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .
Antimicrobial Activity
The antimicrobial efficacy of thiazole-based compounds has also been documented:
- Broad-Spectrum Activity : Various derivatives have shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 7.8 to 93.7 μg/mL .
Case Study 1: Anticancer Efficacy
A study involving a series of thiazole-pyrrolidine hybrids revealed that one specific analogue showed a median effective dose (ED50) significantly lower than standard chemotherapy agents in treating colon cancer cells. This suggests that the compound could be developed further for clinical applications in oncology.
Case Study 2: Anticonvulsant Activity Assessment
In a controlled study assessing the anticonvulsant properties of thiazole derivatives, one compound demonstrated over 90% seizure protection in PTZ-induced models. This highlights the potential for developing new treatments for epilepsy based on this class of compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural motifs, such as:
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- 3-((2E)-2-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-BENZOTHIAZOL-3(2H)-YL)-1-PROPANESULFONIC ACID COMPOUND WITH N,N,N-TRIETHYLAMINE
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole, pyrrolidine, and benzothiazole rings, which confer distinct chemical and biological properties
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone represents a novel class of bioactive molecules that combine the oxadiazole and thiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be described structurally as follows:
- Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.
- Thiazole Component : Another five-membered ring with sulfur and nitrogen.
The combination of these elements potentially enhances the compound's pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves the inhibition of thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .
Case Study :
A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against Jurkat T-cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the oxadiazole scaffold may enhance the anticancer activity of pyrrolidine derivatives.
Antimicrobial Activity
Compounds with thiazole and oxadiazole moieties have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit broad-spectrum antibacterial activity. For example, thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Activity Type | Compound Class | Notable Findings |
---|---|---|
Anticancer | Oxadiazole derivatives | Significant cytotoxicity against various cancer cell lines |
Antimicrobial | Thiazole and oxadiazole derivatives | Broad-spectrum activity against bacteria |
Anti-inflammatory | Pyrrolidine derivatives | Potential reduction in inflammatory markers |
The biological activity of the compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : Compounds similar to this structure have been shown to act as selective agonists for G-protein-coupled receptors (GPBAR1), influencing metabolic pathways .
- Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that compounds with this scaffold exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications can be considered.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWGIJBHPGZWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.